

Protocol for Western Blotting with DCBLD2 Antibodies

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Compound of Interest

Compound Name:

Anti-DCBLD2/ESDN Antibody
(FA19-1)

Cat. No.:

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Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

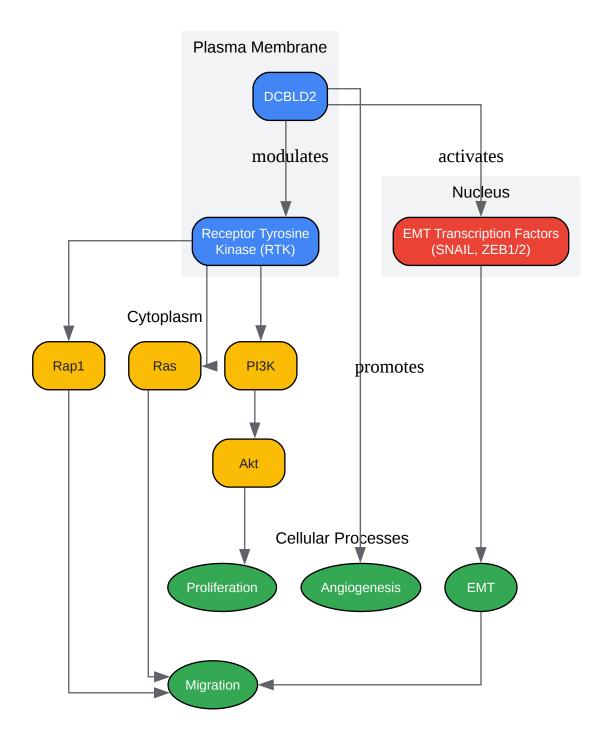
DCBLD2 (Discoidin, CUB and LCCL domain-containing protein 2), also known as ESDN or CLCP1, is a type I transmembrane protein implicated in various cellular processes, including cell migration, proliferation, and angiogenesis.[1][2] Its overexpression has been linked to poor prognosis in several cancers, such as colorectal, pancreatic, and lung cancer, making it a protein of significant interest in cancer research and drug development.[3][4][5] Western blotting is a fundamental technique for detecting and quantifying DCBLD2 protein expression in cell lysates and tissue homogenates. This document provides a detailed protocol for performing Western blotting using DCBLD2 antibodies, along with relevant signaling pathway information.

DCBLD2 Signaling Pathways

DCBLD2 is involved in multiple signaling pathways that are crucial in cancer progression. Notably, it has been shown to activate the Epithelial-Mesenchymal Transition (EMT) pathway, a key process in tumor metastasis.[6] Downregulation of DCBLD2 can suppress the EMT signal by affecting upstream transcription factors like ZEB1, ZEB2, and SNAIL, and altering the expression of key EMT markers such as N-cadherin, E-cadherin, and Vimentin.[3][7][8]



Furthermore, DCBLD2 is known to participate in the regulation of receptor tyrosine kinase (RTK) signaling pathways, including the PI3K-Akt, Rap1, and Ras signaling pathways.[4][6] It can also promote angiogenesis by modulating the VEGF signaling pathway.[7][8] Understanding these pathways is critical for interpreting Western blot results and elucidating the functional role of DCBLD2 in various biological contexts.





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A simplified diagram of DCBLD2 signaling pathways.

Quantitative Data Summary

The following tables summarize recommended antibody dilutions and validated sample types for Western blotting with various commercially available DCBLD2 antibodies. It is important to note that optimal dilutions should be determined experimentally for each specific assay.

Table 1: Recommended Antibody Dilutions for Western Blotting

Antibody Provider	Catalog Number	Recommended Dilution
Proteintech	13168-1-AP	1:500 - 1:3000
Proteintech	30245-1-AP	1:3000
Novus Biologicals	NBP2-16105	1:500 - 1:3000
Cell Signaling Tech	#4804	Assay-dependent
ProSci	48-871	User-defined

Table 2: Validated Cell Lysates and Tissues for DCBLD2 Western Blotting

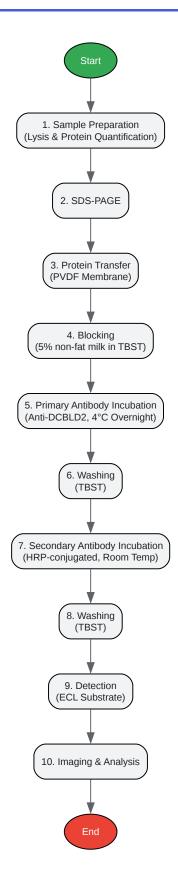


Sample Type	Cell/Tissue Type	Source
Cell Lysate	HeLa	[9]
Cell Lysate	HepG2	[9]
Cell Lysate	A549	[1]
Cell Lysate	U2OS	[1]
Cell Lysate	HL-60	[2]
Cell Lysate	MKN-45	[2]
Cell Lysate	HCC827	[2]
Cell Lysate	HCT116	[3]
Cell Lysate	Caco-2	[3]
Tissue Homogenate	Human Brain	[10]
Tissue Homogenate	Human Stomach Cancer	[1]

Experimental Protocol: Western Blotting

This protocol provides a general framework for the Western blot analysis of DCBLD2. Optimization of specific steps may be required depending on the antibody and sample type used.





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A generalized workflow for Western blotting.



1. Sample Preparation

- Cell Lysates:
 - Culture cells to the desired confluency.
 - Wash cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer (or another suitable lysis buffer) containing protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes, with vortexing every 10 minutes.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Transfer the supernatant to a new tube.
- Tissue Homogenates:
 - Excise the tissue of interest and wash with ice-cold PBS.
 - Mince the tissue on ice and homogenize in lysis buffer using a mechanical homogenizer.
 - Follow steps 1.4-1.6 for cell lysates.
- Protein Quantification:
 - Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

2. SDS-PAGE

- Prepare protein samples by adding 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
- Load 20-30 μg of total protein per lane onto a 7.5% SDS-polyacrylamide gel. The predicted molecular weight of DCBLD2 is ~85 kDa, but it can appear at ~130 kDa on SDS-PAGE.[1]
 [11]
- Run the gel at a constant voltage until the dye front reaches the bottom.



3. Protein Transfer

- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- The transfer can be performed using a wet or semi-dry transfer system according to the manufacturer's instructions.
- 4. Blocking
- Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20
 (TBST) for 1 hour at room temperature with gentle agitation.[3]
- 5. Primary Antibody Incubation
- Dilute the primary DCBLD2 antibody in the blocking buffer at the recommended concentration (see Table 1).
- Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.[3]
- 6. Washing
- Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
- 7. Secondary Antibody Incubation
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[3]
- 8. Washing
- · Repeat the washing step (Step 6).
- 9. Detection



- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for the recommended time.

10. Imaging and Analysis

- Capture the chemiluminescent signal using a digital imaging system.
- Analyze the band intensities using appropriate software. Normalize the DCBLD2 band intensity to a loading control (e.g., β-actin or GAPDH) for quantitative analysis.

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